molecular formula C15H15F3N6S B15117438 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine

Cat. No.: B15117438
M. Wt: 368.4 g/mol
InChI Key: UBPCRIVDQFRAMK-UHFFFAOYSA-N
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Description

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine is a complex heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a unique combination of imidazo[1,2-b]pyridazine and thiazole moieties, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine typically involves multi-step reactions starting from commercially available precursors

    Formation of Imidazo[1,2-b]pyridazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts such as palladium or copper.

    Introduction of Thiazole Moiety: The thiazole ring is typically introduced via a condensation reaction with a suitable thioamide or thiourea derivative.

    Attachment of Piperazine Ring: The final step involves the nucleophilic substitution of the piperazine ring onto the imidazo[1,2-b]pyridazine-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with varying functional groups.

Scientific Research Applications

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an anti-cancer agent, antimicrobial agent, and central nervous system modulator.

    Pharmacology: Studies focus on its interaction with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects. The pathways involved include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine Derivatives: Known for their broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.

    Thiazole Derivatives: Widely studied for their pharmacological potential, particularly as anti-cancer and anti-infective agents.

Uniqueness

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine stands out due to its unique combination of imidazo[1,2-b]pyridazine and thiazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C15H15F3N6S

Molecular Weight

368.4 g/mol

IUPAC Name

2-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-4-(trifluoromethyl)-1,3-thiazole

InChI

InChI=1S/C15H15F3N6S/c1-10-8-24-12(19-10)2-3-13(21-24)22-4-6-23(7-5-22)14-20-11(9-25-14)15(16,17)18/h2-3,8-9H,4-7H2,1H3

InChI Key

UBPCRIVDQFRAMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NC(=CS4)C(F)(F)F

Origin of Product

United States

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